molecular formula C23H32N2O4S3 B14674823 Oxyprothepin mesylate CAS No. 34775-83-2

Oxyprothepin mesylate

Cat. No.: B14674823
CAS No.: 34775-83-2
M. Wt: 496.7 g/mol
InChI Key: SBLPVDLCAZOCIQ-UHFFFAOYSA-N
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Description

However, several mesylate salts of other compounds are discussed, such as nelfinavir mesylate, camostat mesylate, deferoxamine mesylate, and benztropine mesylate. For the purpose of this analysis, we will focus on general properties of mesylate salts and comparisons with structurally or functionally similar compounds described in the evidence.

Properties

CAS No.

34775-83-2

Molecular Formula

C23H32N2O4S3

Molecular Weight

496.7 g/mol

IUPAC Name

methanesulfonic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C22H28N2OS2.CH4O3S/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25;1-5(2,3)4/h2-3,5-8,16,20,25H,4,9-15H2,1H3;1H3,(H,2,3,4)

InChI Key

SBLPVDLCAZOCIQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Oxyprothepin mesylate involves several steps, starting with the preparation of the parent compound, Oxyprothepin. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity. This includes controlling reaction conditions such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Oxyprothepin mesylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.

Mechanism of Action

The mechanism of action of Oxyprothepin mesylate involves its interaction with specific molecular targets. The mesylate group enhances the compound’s solubility and stability, allowing it to effectively interact with its targets. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mesylate salts (methanesulfonate salts) are widely used in pharmaceuticals to improve solubility, bioavailability, and stability. Below is a detailed comparison of mesylate-containing compounds with overlapping therapeutic or structural features:

Table 2: Structural and Functional Comparisons

Feature Nelfinavir Mesylate Camostat Mesylate Benztropine Mesylate
Solubility High (salt form) Moderate High (enhanced bioavailability)
Target Specificity Broad-spectrum antiviral TMPRSS2-specific Dopamine receptor/CSC pathways
Clinical Stage Phase II/III (NCT03077451) Preclinical/repurposed Preclinical (cancer models)
Key Advantage Dual HIV/HSV inhibition Blocks viral entry (SARS-CoV-2) Selective CSC targeting

Mechanistic Insights from Comparable Mesylate Salts

Antiviral Activity :

  • Nelfinavir mesylate inhibits HIV-1 protease and HSV-1 particle maturation, showing cross-reactivity between viral targets .
  • Camostat mesylate outperforms reference compounds like 10-hydroxyusambarensine in binding TMPRSS2, critical for SARS-CoV-2 entry .

Cancer Therapeutics: Benztropine mesylate reduces mammosphere formation in breast cancer stem cells (IC50 = 5 µM), surpassing paclitaxel in efficacy . A mesylate salt of a VEGFR2/KDR inhibitor (compound A) demonstrated superior IC50 (2.43 nM) compared to Novartis’ PTK787 (33.3 nM) .

Chemical Enhancements :

  • Mesylate groups improve DNA cross-linking in ROS-inducible agents (e.g., 1f with two mesylate groups achieves 66% DNA interstrand cross-links vs. 35% for halogenated analogs) .
  • Neutral vs. mesylate forms of deferoxamine impact catalytic activity in drug synthesis .

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